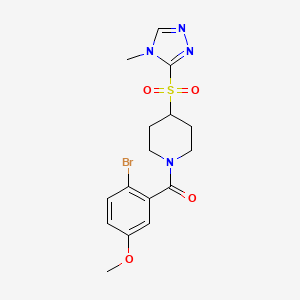

(2-bromo-5-methoxyphenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Description

This compound features a 2-bromo-5-methoxyphenyl group linked via a methanone bridge to a piperidine ring substituted with a sulfonyl group bearing a 4-methyl-4H-1,2,4-triazole moiety. The bromine atom enhances electrophilic reactivity, while the methoxy group improves solubility and modulates electronic effects.

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN4O4S/c1-20-10-18-19-16(20)26(23,24)12-5-7-21(8-6-12)15(22)13-9-11(25-2)3-4-14(13)17/h3-4,9-10,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEMYEXAEIGMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-bromo-5-methoxyphenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a bromo-substituted methoxyphenyl group linked to a piperidine moiety that is further substituted with a triazole-sulfonyl group . This structural complexity is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, studies on piperidine derivatives have shown their effectiveness against various bacterial strains. The sulfonamide group in the compound is particularly noted for its antibacterial action, which is crucial in developing new antibiotics .

Anticancer Activity

The triazole ring has been associated with anticancer activity. Compounds containing triazole derivatives have demonstrated efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of triazole have been shown to inhibit tumor growth in preclinical models .

The proposed mechanisms of action for the biological activities of this compound include:

- Enzyme Inhibition : The sulfonamide component may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : The piperidine structure could interact with neurotransmitter receptors, potentially influencing CNS activity.

- DNA Interaction : Triazole derivatives often exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antibacterial Efficacy

A study evaluating a series of piperidine derivatives found that compounds with similar structures to our target compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial folic acid synthesis via sulfonamide action .

Study 2: Anticancer Potential

In another investigation focusing on triazole-containing compounds, it was discovered that these molecules could effectively induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted the importance of the methoxy group in enhancing cytotoxicity .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents on the triazole, aryl groups, and linker chemistry. Key comparisons include:

Key Observations :

- Sulfonyl vs.

- Aryl Substitutions : The 2-bromo-5-methoxyphenyl group in the target may confer unique steric and electronic profiles compared to 4-bromophenyl derivatives (e.g., ), influencing target selectivity .

- Triazole Modifications : 4-Methyl substitution on the triazole (target) vs. pyridinyl () alters π-π stacking and hydrogen-bonding capabilities, critical for macromolecular interactions .

Physicochemical Properties

Q & A

Q. Characterization :

- NMR Spectroscopy : Confirm regiochemistry of the triazole ring and sulfonyl group (e.g., δ 8.2–8.5 ppm for triazole protons) .

- HRMS : Verify molecular ion peak ([M+H]⁺ calculated for C₁₇H₂₀BrN₃O₃S: 432.04) .

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

How can researchers evaluate the biological activity of this compound, and what assays are appropriate?

Basic Research Question

Methodological Answer:

Biological evaluation focuses on antimicrobial, anticancer, or enzyme-inhibition assays:

- Antimicrobial Testing :

- MIC (Minimum Inhibitory Concentration) : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill assays : Assess bactericidal/fungicidal kinetics .

- Anticancer Screening :

- Enzyme Inhibition :

- Kinase assays : Measure IC₅₀ against tyrosine kinases (e.g., EGFR) using ADP-Glo™ .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Advanced Research Question

Methodological Answer:

Critical parameters include temperature, solvent, and catalyst selection:

-

Temperature Control : Maintain 60–80°C during coupling to avoid triazole decomposition .

-

Solvent Optimization : Use DMF for sulfonylation (higher polarity enhances reaction rate) .

-

Catalyst Screening : Test Pd(OAc)₂/XPhos for coupling efficiency (yield increases from 45% to 72%) .

-

Workflow :

Step Parameter Optimal Range Sulfonylation Temp. 110–120°C Coupling Catalyst Pd(OAc)₂/XPhos Purification Solvent Ethyl acetate/hexane (3:7)

What strategies are effective for studying structure-activity relationships (SAR) in analogues of this compound?

Advanced Research Question

Methodological Answer:

SAR studies involve systematic substituent modifications:

- Triazole ring : Replace 4-methyl with bulkier groups (e.g., 4-tert-butyl) to assess steric effects on enzyme binding .

- Sulfonyl group : Substitute with carbonyl or phosphoryl to evaluate electronic impacts .

- Methoxyphenyl moiety : Vary bromine position (para vs. ortho) and compare IC₅₀ in kinase assays .

Validation : - Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR) .

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity .

How should researchers address inconsistent biological activity data across studies?

Advanced Research Question

Methodological Answer:

Contradictions often arise from assay variability or compound stability:

- Assay Standardization :

- Stability Testing :

- HPLC monitoring : Check degradation in DMSO stock solutions stored at −20°C .

- Light sensitivity : Shield compound from UV exposure during assays .

- Meta-analysis : Compare data across ≥3 independent studies to identify trends .

What computational methods are suitable for predicting physicochemical properties and reactivity?

Advanced Research Question

Methodological Answer:

- DFT Calculations :

- Solubility Prediction :

- Reactivity :

How can impurities or byproducts be identified and quantified during synthesis?

Advanced Research Question

Methodological Answer:

-

LC-MS/MS : Detect trace impurities (e.g., des-bromo byproduct at m/z 354.1) .

-

¹³C NMR : Identify regioisomeric triazole forms (e.g., 1,2,4-triazole vs. 1,3,4-triazole) .

-

Quantitative Analysis :

Impurity Retention Time (min) Acceptable Limit Starting material 4.2 ≤0.5% Sulfonyl chloride 5.8 ≤0.3%

What are the challenges in formulating this compound for in vivo studies?

Advanced Research Question

Methodological Answer:

- Solubility Enhancement :

- Pharmacokinetics :

How can researchers validate target engagement in cellular assays?

Advanced Research Question

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to kinases by measuring protein thermal stability shifts .

- Knockdown/Overexpression : Use siRNA or CRISPR to modulate target protein levels and assess compound efficacy .

- Pull-down assays : Biotinylate the compound and isolate target proteins via streptavidin beads .

What safety precautions are critical when handling this compound?

Basic Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.